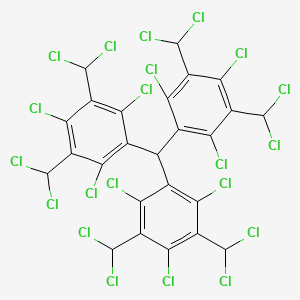
Benzene, 1,1',1''-methylidynetris[2,4,6-trichloro-3,5-bis(dichloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’,1’'-methylidynetris[2,4,6-trichloro-3,5-bis(dichloromethyl)- is a complex organic compound characterized by its multiple chlorine and dichloromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of Benzene, 1,1’,1’'-methylidynetris[2,4,6-trichloro-3,5-bis(dichloromethyl)- typically involves multi-step organic reactions. One common method includes the chlorination of benzene derivatives under controlled conditions. The reaction often requires the presence of catalysts such as iron(III) chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms. Industrial production methods may involve large-scale chlorination processes using specialized reactors to ensure uniformity and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2-).
Scientific Research Applications
Benzene, 1,1’,1’'-methylidynetris[2,4,6-trichloro-3,5-bis(dichloromethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The high degree of chlorination allows it to interact with enzymes and proteins, potentially inhibiting their activity. The pathways involved may include disruption of cellular processes and induction of oxidative stress, leading to cell death or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar compounds include other highly chlorinated benzene derivatives such as:
- Benzene, 1,3,5-trichloro-2,4,6-tris(dichloromethyl)-
- Benzene, 1,1’,1’'-methylidynetris[4-nitro-]
- Benzene, 1- (1,1-dimethylethyl)-3,5-dimethyl-2,4,6-trinitro-
Properties
CAS No. |
199273-87-5 |
|---|---|
Molecular Formula |
C25H7Cl21 |
Molecular Weight |
1051.8 g/mol |
IUPAC Name |
1-[bis[2,4,6-trichloro-3,5-bis(dichloromethyl)phenyl]methyl]-2,4,6-trichloro-3,5-bis(dichloromethyl)benzene |
InChI |
InChI=1S/C25H7Cl21/c26-11-2(12(27)6(21(37)38)17(32)5(11)20(35)36)1(3-13(28)7(22(39)40)18(33)8(14(3)29)23(41)42)4-15(30)9(24(43)44)19(34)10(16(4)31)25(45)46/h1,20-25H |
InChI Key |
QLYIQGAFMTTYAW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)C(Cl)Cl)Cl)C(Cl)Cl)Cl)C(C2=C(C(=C(C(=C2Cl)C(Cl)Cl)Cl)C(Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)C(Cl)Cl)Cl)C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


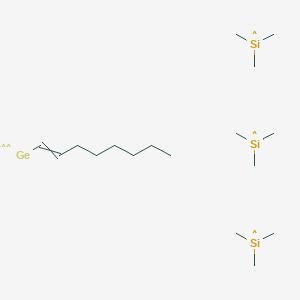
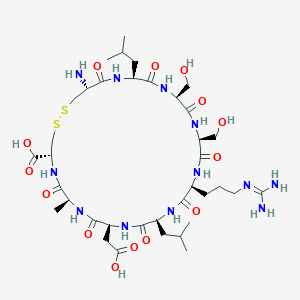

![3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine](/img/structure/B12578163.png)
![1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL](/img/structure/B12578167.png)
![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)
![2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12578177.png)
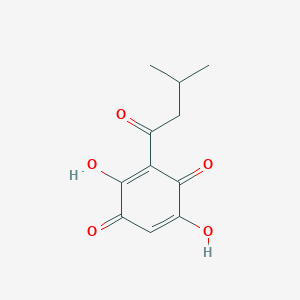
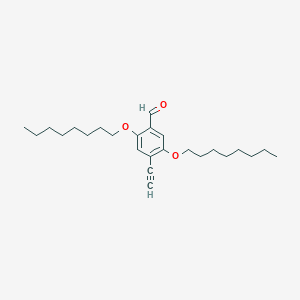
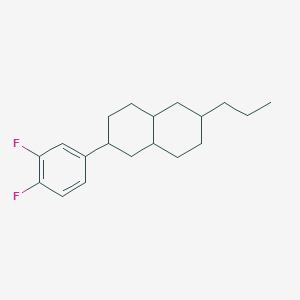
![(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578191.png)
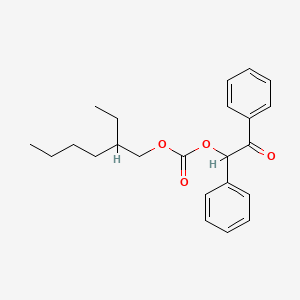

![1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]-](/img/structure/B12578240.png)
